molecular formula C6H6N4O4 B3032982 2,6-Dinitrobenzene-1,4-diamine CAS No. 67382-08-5

2,6-Dinitrobenzene-1,4-diamine

Cat. No.: B3032982
CAS No.: 67382-08-5
M. Wt: 198.14 g/mol
InChI Key: ZABRHWKDGNVNLW-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzene-1,4-diamine is an organic compound characterized by the presence of two nitro groups and two amine groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science. It is a crystalline solid with a pale yellow appearance and is relatively stable under standard conditions.

Mechanism of Action

Target of Action

It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring

Biochemical Pathways

It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body

Result of Action

Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.

Action Environment

It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diamine typically involves a multi-step process starting from benzene. The initial step is the nitration of benzene to form 1,3-dinitrobenzene. This is followed by the reduction of the nitro groups to amine groups, resulting in the formation of this compound. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as tin and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dinitrobenzene-1,4-diamine has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dinitrobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABRHWKDGNVNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413822
Record name 2,6-dinitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67382-08-5
Record name NSC127001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dinitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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